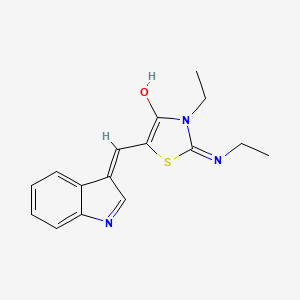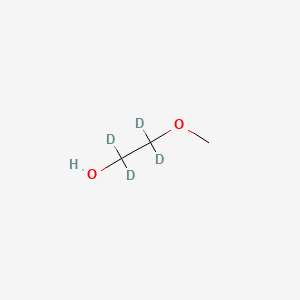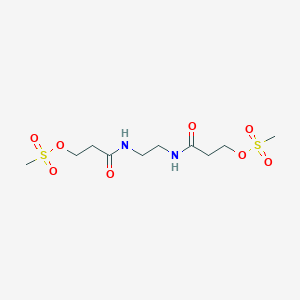
N,N'-Ethylenebis(hydracrylamide) dimesylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-METHYLSULFONYLOXY-N-[2-(3-METHYLSULFONYLOXYPROPANOYLAMINO)ETHYL]PROP ANAMIDE is a chemical compound with the molecular formula C10H20N2O8S2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYLSULFONYLOXY-N-[2-(3-METHYLSULFONYLOXYPROPANOYLAMINO)ETHYL]PROP ANAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-METHYLSULFONYLOXY-N-[2-(3-METHYLSULFONYLOXYPROPANOYLAMINO)ETHYL]PROP ANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
3-METHYLSULFONYLOXY-N-[2-(3-METHYLSULFONYLOXYPROPANOYLAMINO)ETHYL]PROP ANAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-METHYLSULFONYLOXY-N-[2-(3-METHYLSULFONYLOXYPROPANOYLAMINO)ETHYL]PROP ANAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the target molecules involved. The exact pathways and targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-METHYLSULFONYLOXY-N-[2-(3-METHYLSULFONYLOXYPROPANOYLAMINO)ETHYL]PROP ANAMIDE include other sulfonyl-containing amides and esters. These compounds share structural similarities but may differ in their chemical properties and biological activities .
Propriétés
Numéro CAS |
36647-70-8 |
|---|---|
Formule moléculaire |
C10H20N2O8S2 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
[3-[2-(3-methylsulfonyloxypropanoylamino)ethylamino]-3-oxopropyl] methanesulfonate |
InChI |
InChI=1S/C10H20N2O8S2/c1-21(15,16)19-7-3-9(13)11-5-6-12-10(14)4-8-20-22(2,17)18/h3-8H2,1-2H3,(H,11,13)(H,12,14) |
Clé InChI |
NIQIVJFGLNOOMX-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCCC(=O)NCCNC(=O)CCOS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B13822954.png)
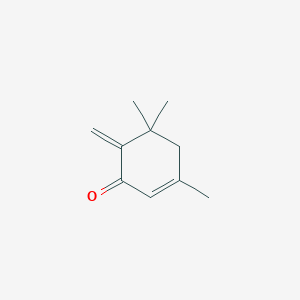
![3-[(3-Nitro-2-pyridinyl)thio]-1,2-propanediol](/img/structure/B13822961.png)

![4-chloro-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzenesulfonohydrazide](/img/structure/B13822980.png)
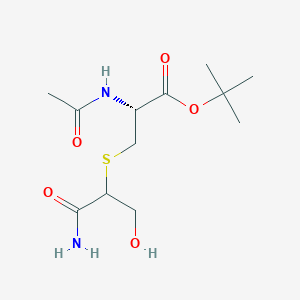
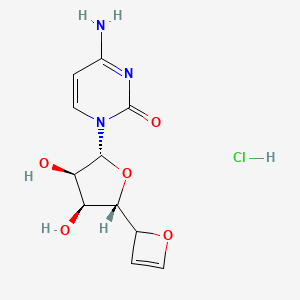
![N'-{(E)-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]methylidene}-4-(4-methoxy-2-methylphenyl)butanehydrazide](/img/structure/B13822987.png)
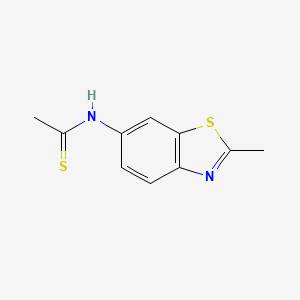
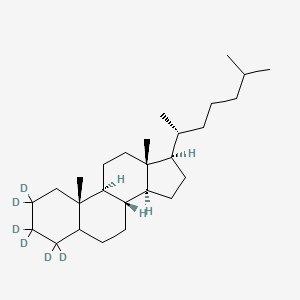
(Cl)Cl.C1CCOC1](/img/structure/B13822994.png)
